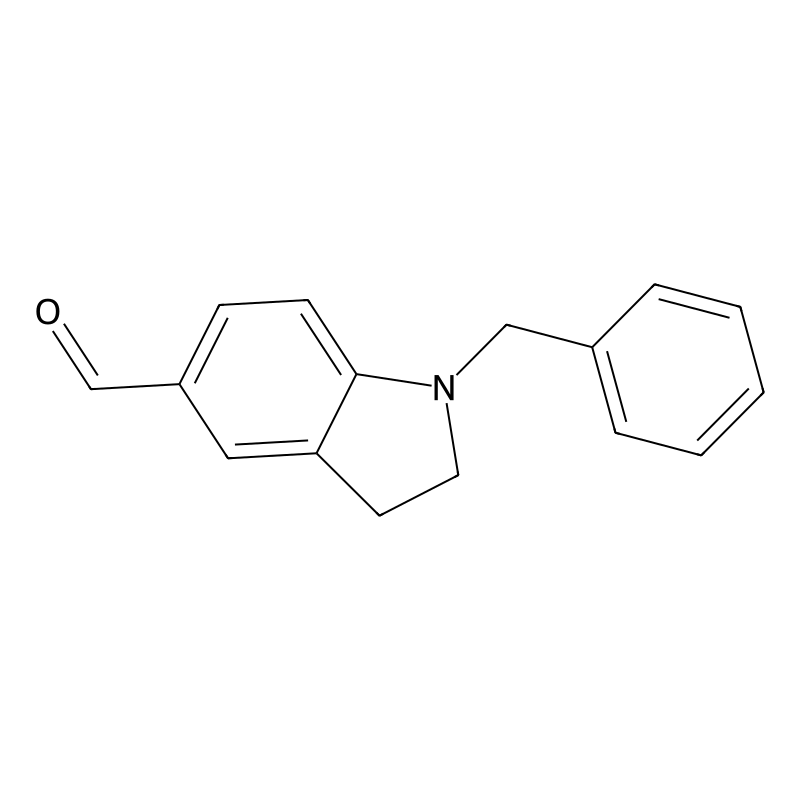

1-Benzylindoline-5-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Scientific Field: Organic Chemistry

Methods of Application: These compounds are used in inherently sustainable multicomponent reactions.

Results: This method has been used from 2014 to 2021 to assemble pharmaceutically interesting scaffolds.

Scientific Field: Medicinal Chemistry

Application: Methyl (E)-1-(substitutedbenzyl)-3-((2-(4, 5-dihydro-1H-imidazol-2-yl)hydrazono)methyl)-1H-indole-5-carboxylate derivatives, which are similar to the compound , have been reported as antimicrobial agents.

Methods of Application: These compounds were likely synthesized in a laboratory setting and then tested against various bacteria.

Scientific Field: Pharmaceutical Sciences

Methods of Application: These compounds are synthesized in a laboratory setting and then tested for various pharmacological activities.

Scientific Field: Medicinal Chemistry

1-Benzylindoline-5-carbaldehyde is a chemical compound with the molecular formula and a molecular weight of approximately 251.3 g/mol. It features an indoline core structure, which is characterized by a fused benzene and pyrrole ring system, with a benzyl group attached to the nitrogen atom and an aldehyde functional group at the 5-position of the indoline. This compound is notable for its potential applications in medicinal chemistry due to its structural properties, which can facilitate interactions with biological targets.

- Condensation Reactions: The aldehyde group can undergo condensation with amines to form imines or with other nucleophiles.

- Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

- Oxidation: Under certain conditions, it can also be oxidized to carboxylic acids.

- Cyclization: The presence of the indole structure allows for cyclization reactions, which can lead to the formation of more complex polycyclic compounds.

Research indicates that compounds related to 1-benzylindoline-5-carbaldehyde exhibit significant biological activities. For example, derivatives of indole and its analogs have shown potential as anti-cancer agents, with studies demonstrating anti-proliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells . The unique structure of 1-benzylindoline-5-carbaldehyde may contribute to its interaction with biological receptors, making it a candidate for further pharmacological exploration.

The synthesis of 1-benzylindoline-5-carbaldehyde typically involves several steps:

- Formation of Indole: Starting from commercially available indole, a Vilsmeier-Haack formylation can be performed to introduce the aldehyde group at the 5-position.

- Benzylation: The nitrogen atom in the indole can then be benzylated using benzyl bromide in a suitable solvent like dimethylformamide.

- Purification: The product is purified through recrystallization or chromatography to obtain high purity yields .

1-Benzylindoline-5-carbaldehyde has potential applications in:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new anti-cancer drugs.

- Chemical Research: Its unique structure allows for further derivatization and exploration in organic synthesis.

- Material Science: Compounds with indole structures are often investigated for their electronic properties and potential use in organic electronics.

Interaction studies involving 1-benzylindoline-5-carbaldehyde focus on its binding affinity to various biological targets, including receptors related to cancer proliferation. Preliminary studies suggest that modifications to the benzyl or aldehyde groups can enhance or diminish activity against specific cellular pathways . Further research is necessary to elucidate its mechanism of action and optimize its pharmacological profile.

Several compounds share structural similarities with 1-benzylindoline-5-carbaldehyde. Below is a comparison highlighting their uniqueness:

The distinct positioning of the aldehyde group in 1-benzylindoline-5-carbaldehyde may enhance its reactivity compared to other similar compounds, potentially leading to unique biological interactions.